molecular formula C18H34O3 B169376 7-Oxo-octadecanoic acid CAS No. 16694-32-9

7-Oxo-octadecanoic acid

Cat. No. B169376
CAS RN: 16694-32-9
M. Wt: 298.5 g/mol
InChI Key: QVRRSLQNYJZXJI-UHFFFAOYSA-N
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Description

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors .


Synthesis Analysis

The synthesis of 7-Oxooctanoic acid involves the action of acid synthases on acetyl-CoA and malonyl-CoA precursors . There are also studies on the enzymatic synthesis of related compounds, such as 7-oxo-lithocholic acid .


Molecular Structure Analysis

The molecular formula of 7-Oxooctadecanoic acid is C18H34O3 . It has a molecular weight of 298.5 g/mol . The InChI representation is InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17 (19)15-12-10-13-16-18 (20)21/h2-16H2,1H3, (H,20,21) .


Physical And Chemical Properties Analysis

7-Oxooctadecanoic acid has a molecular weight of 298.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 16 rotatable bonds . The topological polar surface area is 54.4 Ų .

Scientific Research Applications

Plant Physiology and Biochemistry

  • Octadecanoid Biosynthesis in Plants : 7-Oxo-octadecanoic acid is involved in octadecanoid biosynthesis, a critical pathway in plant signaling influencing physiological processes like senescence and pathogen defense. A study by Schaller & Weiler (1997) found that the enzyme 12-oxo-phytodienoate reductase, part of this pathway, is crucial in channeling octadecanoids into beta-oxidation.
  • Rice Octadecanoid Pathway : In rice (Oryza sativa), the octadecanoid pathway, which includes compounds like 12-oxo-phytodienoic acid and jasmonic acid, regulates immune responses. Agrawal et al. (2004) highlighted the need to identify and characterize genes specific to this pathway in rice to understand its role in plant defense mechanisms (Agrawal et al., 2004).

Microbiology and Bioconversion

  • Microbial Oxidation of Oleic Acid : Microorganisms like Saccharomyces cerevisiae and Nocardia species can convert oleic acid into compounds including 10-oxo-octadecanoic acid. This process, studied by El-Sharkawy et al. (1992), demonstrates the ability of microbes to produce oxo fatty acids, which may include 7-Oxo-octadecanoic acid (El-Sharkawy et al., 1992).

Materials Science

  • Thermal Conductivity of Octadecanoic Acid : Research by Zou et al. (2019) explored the thermal conductivity of octadecanoic acid in various forms, revealing how size affects its thermal transport properties. This study is relevant for the development of phase change materials in heat storage (Zou et al., 2019).

Other Applications

  • Acaricidal Mechanism Study : Octadecanoic acid derivatives were found to have acaricidal properties against Sarcoptes scabiei var. cuniculi. The study by Song et al. (2017) revealed that these compounds affect energy metabolism pathways, particularly oxidative phosphorylation (Song et al., 2017).
  • Anti-inflammatory Bioactive Compounds : A study on the Jatropha curcas plant identified octadecanoic acid as an active compound with anti-inflammatory properties. This highlights its potential use in traditional medicine for treating inflammation-related conditions (Othman et al., 2015).

Safety And Hazards

Safety data for 7-Oxooctadecanoic acid suggests that dust formation should be avoided and that it should not be inhaled or come into contact with skin or eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

Future research could focus on the role of 7-Oxooctadecanoic acid in various biological processes and its potential applications in medicine and industry . The enzymatic synthesis of related compounds, such as 7-oxo-lithocholic acid, could also be explored further .

properties

IUPAC Name

7-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRSLQNYJZXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415264
Record name 7-oxo-octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-octadecanoic acid

CAS RN

16694-32-9
Record name 7-oxo-octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MF Ansell, DJ Redshaw, BCL Weedon - Journal of the Chemical …, 1971 - pubs.rsc.org
… 7-Oxo-octadecanoic acid was submitted to alkali fusion and the resulting acids were … carboxylic acid is formed in high yield on alkali fusion of 7-oxo-octadecanoic acid, but that positional …
Number of citations: 2 pubs.rsc.org
WA Cramp, FJ Julietti, JF McGhie, BL Rao… - Journal of the Chemical …, 1960 - pubs.rsc.org
… On this evidence, the former must be 7-hydroxy-6- and the latter 6-hydroxy-7-oxo-octadecanoic acid. Since this work was completed l4 Gold and Skellon l5 reported briefly that, …
Number of citations: 3 pubs.rsc.org
TF Grey, JF McGhie, WA Ross - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… Reduction of the thenoylhexanoic acid (10 g.) by the method used for the pentanoic acid, gave, after crystallisation from 80% ethanol, 7-oxo-octadecanoic acid (3.5 g.), m. p. 76-77', …
Number of citations: 6 pubs.rsc.org
JF McGhie, WA Ross, BL Rao, WA Cramp… - Journal of the …, 1962 - pubs.rsc.org
The preparation of isomeric pairs of erythro-and threo-6, 7 (7, 6)-and-9, 10 (10, 9)-chloro-,-bromo-, and-iodo-hydroxyoctadecanoic, and 13, 14 (14, 13)-chloro-,-bromo-, and-iodo-…
Number of citations: 0 pubs.rsc.org
FJ Julietti, JF McGhie, BL Rao, WA Ross… - Journal of the Chemical …, 1960 - pubs.rsc.org
The preparation of erythvo-6, 7-and-9, lO-dihydroxyoctadecanoic and-13, 14-dihydroxydocosanoic acid is describsd, as is that of the related epoxyacids by different routes. Reduction of …
Number of citations: 7 pubs.rsc.org
DJ Harvey - Molecular biotechnology, 1998 - Springer
… Mass spectrum (70 eV) of the picolinyl ester of 7-oxo-octadecanoic acid. … formation of the abundant ion at m/z 192 in the mass spectrum of the picolinyl ester of 7-oxo-octadecanoic acid. …
Number of citations: 44 link.springer.com
HA Peniche-Pavía, A Tiessen - Journal of agricultural and food …, 2020 - ACS Publications
Corn seeds contain natural pigments and antioxidants, such as the molecular variants of flavonoids and carotenoids. The aleurone and pericarp tissues from pigmented genotypes were …
Number of citations: 34 pubs.acs.org

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